molecular formula C12H23N3O B7919536 (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7919536
M. Wt: 225.33 g/mol
InChI Key: BXZYKXSUWWNZEA-GXSJLCMTSA-N
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Description

(S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagent.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under appropriate conditions.

    Final Coupling: The final step involves coupling the cyclopropyl-methyl-amino-piperidine intermediate with the appropriate amino-propanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

(S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one: shares structural similarities with other piperidine derivatives and cyclopropyl-containing compounds.

    Cyclopropanemethylamine: A simpler compound with a cyclopropyl group and an amino group.

    Piperidine: A basic structure that forms the backbone of many complex organic compounds.

Uniqueness

The uniqueness of (S)-2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, often referred to as a novel compound in medicinal chemistry, has drawn attention due to its potential biological activities. This compound features a piperidine ring, an amino group, and a cyclopropylmethyl substituent, making it structurally unique and potentially effective in targeting various biological pathways.

  • Molecular Formula: C12H23N3O
  • Molecular Weight: Approximately 239.36 g/mol
  • CAS Number: 1401668-34-5

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly dopamine receptors. Research indicates that this compound may act as an agonist at the D3 dopamine receptor while demonstrating antagonistic properties at the D2 receptor. Such interactions are crucial for modulating neurotransmitter systems involved in various neurological conditions.

Table 1: Interaction Profile with Dopamine Receptors

Receptor TypeActivity TypeEC50 (nM)Reference
D3 ReceptorAgonist710 ± 150
D2 ReceptorAntagonist15,700 ± 3,000

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects. It has been evaluated for its potential in treating disorders such as schizophrenia and depression due to its selective action on dopamine receptors.

Antimicrobial Activity

While the primary focus has been on its neuropharmacological properties, preliminary investigations have also suggested potential antimicrobial activity. The compound's structural features may contribute to its ability to inhibit the growth of certain bacterial strains, although further studies are needed to quantify this effect.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial assessments indicate that the compound may exhibit favorable absorption and distribution characteristics; however, detailed studies are required to elucidate its metabolic pathways and elimination processes.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(8-15)14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZYKXSUWWNZEA-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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